molecular formula C12H23N3O2 B15358407 Tert-butyl (9AR)-1,3,4,6,7,8,9,9A-octahydropyrazino[1,2-A]pyrazine-2-carboxylate

Tert-butyl (9AR)-1,3,4,6,7,8,9,9A-octahydropyrazino[1,2-A]pyrazine-2-carboxylate

Cat. No.: B15358407
M. Wt: 241.33 g/mol
InChI Key: QXCNNDSNMODGFJ-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (9aR)-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine-2-carboxylate (CAS: 2514637-89-7) is a bicyclic tertiary amine derivative featuring a pyrazino[1,2-a]pyrazine core with a tert-butoxycarbonyl (Boc) protecting group. Key properties include:

  • Molecular Formula: C₁₂H₂₃N₃O₂
  • Molecular Weight: 241.33–241.34 g/mol
  • Purity: >95% (HPLC), available as a heterocyclic building block for pharmaceutical synthesis .
  • Applications: Primarily used in medicinal chemistry as a precursor for bioactive molecules targeting receptors such as 5-HT .

Properties

Molecular Formula

C12H23N3O2

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl (9aR)-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine-2-carboxylate

InChI

InChI=1S/C12H23N3O2/c1-12(2,3)17-11(16)15-7-6-14-5-4-13-8-10(14)9-15/h10,13H,4-9H2,1-3H3/t10-/m1/s1

InChI Key

QXCNNDSNMODGFJ-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN2CCNC[C@@H]2C1

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2CCNCC2C1

Origin of Product

United States

Biological Activity

Tert-butyl (9AR)-1,3,4,6,7,8,9,9A-octahydropyrazino[1,2-A]pyrazine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on diverse research findings and data.

  • Molecular Formula : C₁₂H₁₉N₃O₂
  • Molecular Weight : 241.33 g/mol
  • LogP : 0.46
  • Polar Surface Area : 45 Ų
  • Hydrogen Bond Donors : 1
  • Hydrogen Bond Acceptors : 3

These properties suggest a moderate lipophilicity and potential for bioactivity in various biological systems.

Biological Activity Overview

The biological activities of this compound have been evaluated in several studies. Key areas of investigation include:

  • Antimycobacterial Activity : The compound has been assessed for its potential to inhibit Mycobacterium tuberculosis. Similar compounds within the pyrazine family have shown promising results in inhibiting this pathogen. For instance, derivatives with structural similarities demonstrated significant antimycobacterial effects with inhibition rates exceeding 70% against M. tuberculosis .
  • Antifungal Activity : In vitro studies have indicated that related pyrazine derivatives possess antifungal properties. The structure-activity relationship (SAR) indicates that modifications in the pyrazine ring can enhance antifungal efficacy .

Case Study 1: Antimycobacterial Screening

In a study evaluating various substituted amides derived from pyrazine-2-carboxylic acids, compounds similar to this compound were tested against M. tuberculosis. The results indicated that some derivatives exhibited up to 72% inhibition of bacterial growth under specific conditions .

Case Study 2: Structure-Activity Relationship Analysis

Research focused on the SAR of pyrazine derivatives highlighted that the presence of specific substituents on the pyrazine ring significantly influenced biological activity. For example:

  • Compounds with bulky groups like tert-butyl showed enhanced lipophilicity and improved interaction with biological targets.
  • The study identified that increasing hydrophobicity correlated with increased antimycobacterial activity .

Data Table of Biological Activities

CompoundActivity TypeInhibition %Reference
5-tert-butyl-6-chloropyrazine-2-carboxylic acid amideAntimycobacterial72%
Tert-butyl derivatives (various)AntifungalVaries

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Table 1: Key Structural and Functional Differences
Compound Name CAS Number Substituents/Modifications Molecular Weight Purity Key Differences
Target Compound 2514637-89-7 Boc-protected octahydropyrazino[1,2-a]pyrazine 241.33 >95% Reference compound
tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate 1250996-70-3 Imidazo-pyrazine ring instead of pyrazino-pyrazine 237.29 N/A Reduced saturation; higher polarity
tert-Butyl 8-benzyloctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate 1936177-08-0 Benzyl group at position 8 331.45 N/A Enhanced lipophilicity; potential for π-π interactions
tert-Butyl (S)-9-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate 2832618-73-0 Oxo group at position 9 255.31 N/A Ketone functionality alters hydrogen bonding and metabolic stability
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate 623906-17-2 Ethyl ester instead of tert-butyl 195.22 N/A Increased solubility; shorter half-life

Functional and Pharmacological Comparisons

  • Boc Protection Utility: The target compound’s Boc group facilitates amine protection during synthesis, a strategy shared with tert-butyl 2-(2-amino-3-tert-butoxypropanoyl)hydrazinecarboxylate () .
  • Receptor Binding: Unlike 5-HT receptor modulators in and , which incorporate benzodiazepine or benzoxazepine moieties, the target compound’s pyrazino-pyrazine core may offer distinct binding kinetics due to reduced steric hindrance .
  • Safety Profile: Derivatives like tert-Butyl 8-benzyloctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate carry hazards (H302, H315) due to reactive substituents, whereas the target compound’s Boc group minimizes toxicity .

Preparation Methods

Precursor Synthesis: tert-Butyl 4-Nitrosopiperazine-1-Carboxylate

The synthesis often begins with tert-butyl 4-nitrosopiperazine-1-carboxylate (CAS 877177-42-9), a key intermediate. This compound is prepared via nitrosation of Boc-protected piperazine using sodium nitrite under acidic conditions. The nitroso group serves as a versatile functional handle for subsequent reductions.

Reduction to tert-Butyl 4-Aminopiperazine-1-Carboxylate

Reduction of the nitroso group to an amine is critical. Multiple methods have been reported:

Table 1: Comparative Analysis of Reduction Methods

Reducing Agent Conditions Yield Byproducts Reference
Zn/AcOH Methanol, 0–20°C, 2 h 86–96% Minimal
LAH THF, 0–25°C, 12 h 58% Alumina
Zn/NH4Cl THF/H2O, RT, overnight 96% Trace

Zinc-acetic acid systems are favored for their high efficiency and scalability, achieving yields exceeding 90% under mild conditions. In contrast, lithium aluminum hydride (LAH) offers lower yields due to over-reduction or side reactions with the Boc group.

Cyclization Strategies for Bicyclic System Formation

The conversion of tert-butyl 4-aminopiperazine-1-carboxylate into the target bicyclic structure involves intramolecular cyclization. Two primary pathways have been explored:

Carbonyl-Mediated Cyclization

Reaction with carbonyl reagents, such as glyoxal or diketones, facilitates imine formation between the amine and carbonyl groups. Subsequent aromatization under acidic or thermal conditions yields the pyrazine ring. For example:

$$
\text{Boc-protected amine} + \text{OHC-CHO} \xrightarrow{\text{HCl}} \text{Bicyclic intermediate} + \text{H}_2\text{O}
$$

This method requires precise pH control to avoid Boc deprotection.

Transition Metal-Catalyzed Ring-Closing Metathesis (RCM)

Grubbs catalysts enable the formation of the fused ring system via olefin metathesis. Pre-functionalization of the piperazine with allyl groups is necessary:

$$
\text{Boc-protected diene} \xrightarrow{\text{Grubbs II}} \text{Bicyclic product} + \text{Ethylene}
$$

While effective, this approach demands anhydrous conditions and inert atmospheres, increasing operational complexity.

Purification and Characterization

Crude products are purified via silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization from hexane. Structural confirmation relies on:

  • NMR Spectroscopy : Distinct singlet for tert-butyl protons at δ 1.45 ppm and piperazine ring protons between δ 3.10–3.50 ppm.
  • LC-MS : Molecular ion peak at m/z 241.33 [M+H]+.

Q & A

How can reaction conditions be optimized to improve synthesis yields of this compound?

Methodological Answer:
Two primary methods are documented for analogous compounds:

  • Method A (THF/H₂O system): Reacting precursors in THF with aqueous solutions at room temperature for 2 hours yielded 79% product after solvent removal .
  • Method B (EtOAc/HCl system): Using 1M HCl in EtOAc for 5 minutes achieved 60% yield but required faster solvent evaporation .
    Optimization strategies include:
  • Solvent choice: Polar aprotic solvents (e.g., THF) enhance solubility of intermediates, while EtOAc may accelerate acid-mediated reactions.
  • Acid concentration: Lower HCl concentrations in Method B might reduce side reactions.
  • Temperature control: Room temperature minimizes decomposition, as seen in Method A.
    Advanced studies suggest inert atmospheres (e.g., N₂) to prevent oxidation during sensitive steps .

What purification techniques are most effective for isolating high-purity samples?

Methodological Answer:
Key purification methods include:

  • Acid-base extraction: Post-reaction, washing with saturated NaHCO₃ removes acidic impurities (e.g., residual TFA), as demonstrated in deprotection steps .
  • Recrystallization: Using DCM/hexane mixtures achieves >90% purity via triple saturation, critical for removing hydrophobic byproducts .
  • Chromatography: TLC or HPLC monitoring ensures reaction completion, while silica gel chromatography resolves stereoisomers in complex mixtures .

Which spectroscopic techniques are most reliable for structural confirmation?

Methodological Answer:

  • ¹H/¹³C NMR: Diagnostic signals include:
    • t-Bu group: δ ~1.4 ppm (¹H); ~28 ppm (¹³C) .
    • Ester carbonyl: δ ~170 ppm (¹³C) .
  • Mass spectrometry (ESI): Key fragments at m/z 214 ([M – t-Bu + H]⁺) and 57 (t-Bu⁺) confirm molecular integrity .
    Advanced studies recommend 2D NMR (COSY, HSQC) to resolve overlapping signals in the octahydropyrazine ring .

How does the compound’s stability vary under acidic or basic conditions?

Methodological Answer:

  • Acidic conditions: Stable in dilute HCl (Method B) but degrades in concentrated TFA, as observed during Boc deprotection (2-hour exposure caused partial decomposition) .
  • Basic conditions: Washing with NaHCO₃ (pH ~8.5) is tolerated, but prolonged exposure to strong bases (e.g., NaOH) may hydrolyze the ester group .
    Recommendation: Limit acid/base exposure to <3 hours and monitor via TLC .

How should researchers address contradictions in spectroscopic data during characterization?

Methodological Answer:

  • Scenario: Discrepancies in NMR integration ratios.
    • Step 1: Re-measure under standardized conditions (e.g., 25°C, CDCl₃).
    • Step 2: Compare with literature data for analogous compounds (e.g., δ = 3.2–3.6 ppm for pyrazine CH₂ groups) .
    • Step 3: Use MS to confirm molecular weight and rule out impurities .
  • Advanced approach: Computational modeling (DFT) predicts NMR shifts to validate assignments .

What reaction mechanisms govern Boc deprotection in this compound?

Methodological Answer:

  • Acidolysis mechanism: TFA protonates the Boc group’s carbonyl oxygen, facilitating tert-butyl cation release and carbamic acid intermediate formation, which decomposes to CO₂ and the free amine .
  • Kinetics: Deprotection in DCM/TFA completes in 2 hours at RT, as confirmed by ¹H NMR disappearance of t-Bu signals .

How can derivatives of this compound be synthesized for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Nucleophilic substitution: Introduce halides (e.g., Cl) at the pyrazine ring using POCl₃ or PCl₅ .
  • Cross-coupling: Suzuki-Miyaura reactions with boronic acids (e.g., aryl boronic esters) modify the aromatic moiety, as shown in analogous triazolo-pyrazines .
  • Ester hydrolysis: Convert the tert-butyl ester to a carboxylic acid using LiOH/H₂O for further functionalization .

What strategies mitigate hygroscopicity issues during storage?

Methodological Answer:

  • Storage: Use desiccants (e.g., silica gel) under N₂ at –20°C .
  • Handling: Perform reactions in anhydrous solvents (e.g., THF over molecular sieves) to prevent hydrolysis .

How is stereochemical control achieved during synthesis?

Methodological Answer:

  • Chiral auxiliaries: Use (R)-configured starting materials to enforce desired stereochemistry in the octahydropyrazine ring .
  • Catalytic asymmetric synthesis: Pd-catalyzed couplings or enzymatic resolutions may enhance enantiomeric excess (ee) >95% .

What are critical considerations for scaling up laboratory synthesis?

Methodological Answer:

  • Solvent volume: Reduce THF usage by 50% in Method A to improve throughput without compromising yield .
  • Exothermic reactions: Implement gradual addition of HCl in Method B to control temperature spikes .
  • Safety: Use Schlenk lines for inert atmosphere upscaling to prevent oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.